molecular formula C16H19N3O2S2 B6528463 N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide CAS No. 946327-59-9

N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide

Cat. No. B6528463
CAS RN: 946327-59-9
M. Wt: 349.5 g/mol
InChI Key: IIVJPSUTZIEJST-UHFFFAOYSA-N
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Description

“N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide” is an organic compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a phenyl ring, and a carbamoyl group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

MTB has been used in a variety of scientific research applications, including in vitro studies, animal models, and clinical trials. In vitro studies have shown that MTB can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In animal models, MTB has been found to reduce inflammation and oxidative stress, as well as to reduce the size of tumors. In clinical trials, MTB has been found to be safe and effective for the treatment of rheumatoid arthritis, psoriasis, and cancer.

Mechanism of Action

The exact mechanism of action of MTB is not fully understood, but it is thought to involve the inhibition of the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2). MTB is also believed to inhibit the production of reactive oxygen species, which are thought to be involved in the pathogenesis of several diseases.
Biochemical and Physiological Effects
MTB has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that MTB can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In animal models, MTB has been found to reduce inflammation and oxidative stress, as well as to reduce the size of tumors. In clinical trials, MTB has been found to be safe and effective for the treatment of rheumatoid arthritis, psoriasis, and cancer.

Advantages and Limitations for Lab Experiments

The use of MTB in laboratory experiments has several advantages, including its low cost and availability, as well as its stability and ease of use. However, there are also some limitations, including its relatively short shelf life and the fact that it is not soluble in water.

Future Directions

There are a number of potential future directions for research on MTB. These include further studies on its mechanism of action, its potential for use in other medical conditions, and its potential for use as an adjuvant therapy. Additionally, further research could be conducted on the potential of MTB to act as a prodrug, and its potential for use in drug delivery systems. Finally, further studies could be conducted to explore the potential of MTB to act as a chemopreventive agent.

Synthesis Methods

MTB is synthesized through a multi-step process, beginning with the reaction of 4-phenyl-1,3-thiazol-5-yl sulfanylmethyl carbamate and butanamide. This reaction is followed by the addition of an aqueous solution of sodium hydroxide, and the resulting mixture is then heated to a temperature of 120°C in order to complete the reaction. The final compound is then purified through a series of chromatographic techniques.

properties

IUPAC Name

N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-3-7-12(20)18-15-14(11-8-5-4-6-9-11)19-16(23-15)22-10-13(21)17-2/h4-6,8-9H,3,7,10H2,1-2H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVJPSUTZIEJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(N=C(S1)SCC(=O)NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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